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Abstract
Citreoviridin is a polyketide mycotoxin produced by several species of Penicillium and

Aspergillus fungi, commonly found as a contaminant in staple grains such as rice and corn.[1]

Its consumption has been linked to acute cardiac beriberi, a condition characterized by

neurological and cardiovascular dysfunction. The primary mechanism of citreoviridin's toxicity

lies in its potent and specific inhibition of mitochondrial F1F0-ATP synthase, the enzyme

responsible for the majority of cellular ATP production.[2] This disruption of cellular energy

metabolism has profound downstream effects, particularly in highly active tissues like the

central nervous system, leading to neuronal cell death and the associated neurotoxic

symptoms. This technical guide provides an in-depth overview of citreoviridin's role as a

neurotoxic mycotoxin, focusing on its mechanism of action, quantitative toxicity, and the

experimental protocols used for its study. Detailed signaling pathways and experimental

workflows are visualized to facilitate a deeper understanding for researchers, scientists, and

drug development professionals.

Introduction
Mycotoxins, secondary metabolites produced by fungi, pose a significant threat to human and

animal health. Citreoviridin (CTV) is a prominent neurotoxic mycotoxin that has been

implicated in outbreaks of "yellow rice disease," which can lead to acute cardiac beriberi.[3]

The clinical manifestations of citreoviridin poisoning include ascending paralysis, convulsions,
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and respiratory arrest, highlighting its potent effect on the nervous system.[3] This guide delves

into the molecular underpinnings of citreoviridin's neurotoxicity, with a focus on its interaction

with mitochondrial ATP synthase and the subsequent cellular signaling cascades that lead to

neuronal demise.

Mechanism of Action: Inhibition of Mitochondrial
ATP Synthase
The cornerstone of citreoviridin's toxicity is its function as a specific inhibitor of mitochondrial

F1F0-ATP synthase.[2] This enzyme complex, located in the inner mitochondrial membrane, is

essential for cellular respiration and the synthesis of ATP.

Citreoviridin binds non-competitively to the β-subunit of the F1 portion of ATP synthase, at a

site distinct from that of another common inhibitor, aurovertin.[2][4] This binding event locks the

enzyme in a conformation that prevents the catalytic cycle of ATP synthesis.[5] The inhibition is

uncompetitive with respect to ATP hydrolysis, meaning it binds to the enzyme-substrate

complex.[5]

The disruption of ATP synthesis has catastrophic consequences for neurons, which have a high

energy demand to maintain ion gradients, neurotransmitter synthesis and release, and other

vital functions. The resulting energy deficit is a primary trigger for the downstream neurotoxic

effects of citreoviridin.

Quantitative Toxicity Data
The toxicity of citreoviridin has been quantified in various experimental models. The following

tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Inhibition of ATP Synthase by Citreoviridin
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Parameter Enzyme Source Value Reference(s)

Ki (ATP Hydrolysis)

Soluble Beef Heart

Mitochondrial F1-

ATPase

4.5 µM [5]

Ki (ATP Hydrolysis)

Membrane-Bound

Beef Heart

Mitochondrial F1-

ATPase

~4 µM [5]

Kis (ATP Synthesis)

Membrane-Bound

Beef Heart

Mitochondrial F1-

ATPase

0.12 µM [5]

Kii (ATP Synthesis)

Membrane-Bound

Beef Heart

Mitochondrial F1-

ATPase

0.16 µM [5]

KD (Citreoviridin-

ATPase complex)

Ox-heart

mitochondrial

preparations

0.5 - 4.2 µM [6]

KD (Citreoviridin-

ATPase complex)
Rat liver mitochondria 0.15 µM [6]

Table 2: In Vivo Acute Toxicity of Citreoviridin

Animal Model
Route of
Administration

LD50 Reference(s)

Mice Subcutaneous 3.6 - 11.8 mg/kg [7]

Mice Intraperitoneal 7.5 mg/kg [7]
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Signaling Pathways in Citreoviridin-Induced
Neurotoxicity
The inhibition of ATP synthase by citreoviridin initiates a cascade of cellular events that

culminate in neuronal cell death. Key signaling pathways implicated in this process include

oxidative stress, inflammation, and apoptosis.

Mitochondrial Dysfunction and Oxidative Stress
The disruption of the electron transport chain due to ATP synthase inhibition leads to an

increase in the production of reactive oxygen species (ROS). This surge in ROS overwhelms

the cell's antioxidant defenses, leading to oxidative stress. Oxidative damage to lipids, proteins,

and DNA further compromises cellular function and contributes to the apoptotic cascade.
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Caption: Citreoviridin-induced mitochondrial dysfunction and oxidative stress pathway.
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Apoptotic Signaling Cascade
Citreoviridin treatment has been shown to induce apoptosis in neuronal cells.[8] This

programmed cell death is triggered by both the energy deficit and the oxidative stress caused

by mitochondrial dysfunction. Key players in this pathway include the activation of caspases, a

family of proteases that execute the apoptotic program.
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Caption: Apoptotic signaling cascade initiated by citreoviridin in neuronal cells.
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Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the

neurotoxic effects of citreoviridin.

Extraction and Quantification of Citreoviridin from Rice
This protocol is adapted from established methods for mycotoxin analysis.[1][3]

Objective: To extract and quantify citreoviridin from contaminated rice samples.

Materials:

Rice sample

Dichloromethane

Anhydrous sodium sulfate

Silica and amino solid-phase extraction (SPE) columns

Ethyl acetate-hexane (75:25, v/v)

High-performance liquid chromatography (HPLC) system with a fluorescence detector

Procedure:

Extraction: Homogenize the rice sample and extract with dichloromethane.

Cleanup: Pass the extract through anhydrous sodium sulfate to remove water. Further purify

the extract using silica and amino SPE columns.

Analysis: Analyze the purified extract by normal-phase HPLC.

Mobile Phase: Ethyl acetate-hexane (75:25) at a flow rate of 1.5 mL/min.

Detection: Fluorescence detector with excitation at 388 nm and emission at 480 nm.
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Quantification: Determine the concentration of citreoviridin by comparing the peak area to a

standard curve.

Extraction Cleanup Analysis

Rice Sample Dichloromethane
Extraction

Anhydrous
Sodium Sulfate

SPE Columns
(Silica, Amino) HPLC-Fluorescence Quantification

Click to download full resolution via product page

Caption: Workflow for the extraction and quantification of citreoviridin from rice.

In Vitro Neurotoxicity Assay using SH-SY5Y Cells
This protocol provides a general framework for assessing the neurotoxicity of citreoviridin
using the human neuroblastoma SH-SY5Y cell line, a common model in neurotoxicology

research.[9][10]

Objective: To determine the cytotoxic effects of citreoviridin on neuronal cells.

Materials:

SH-SY5Y human neuroblastoma cells

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and

antibiotics

Citreoviridin stock solution (in a suitable solvent like DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

Solubilization solution (e.g., DMSO or acidified isopropanol)

96-well cell culture plates

Microplate reader
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Procedure:

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and

allow them to adhere overnight.

Treatment: Treat the cells with various concentrations of citreoviridin for 24 or 48 hours.

Include a vehicle control (solvent only).

MTT Assay:

Add MTT solution to each well and incubate for 4 hours at 37°C.

Remove the MTT solution and add a solubilization solution to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine

the IC50 value (the concentration of citreoviridin that reduces cell viability by 50%).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b190807?utm_src=pdf-body
https://www.benchchem.com/product/b190807?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seed SH-SY5Y cells
in 96-well plate

Treat with Citreoviridin
(various concentrations)

Add MTT reagent
(4h incubation)

Solubilize formazan

Measure Absorbance
(570 nm)

Calculate Cell Viability
and IC50

Click to download full resolution via product page

Caption: Experimental workflow for in vitro neurotoxicity assessment using the MTT assay.

ATP Synthase Inhibition Assay
This protocol describes a method to measure the inhibitory effect of citreoviridin on

mitochondrial ATP synthase activity.[11]
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Objective: To determine the IC50 of citreoviridin for ATP synthase inhibition.

Materials:

Isolated mitochondria or submitochondrial particles

Assay buffer (containing substrates like NADH and ADP)

Enzyme-coupled system (e.g., pyruvate kinase and lactate dehydrogenase)

Citreoviridin solutions of varying concentrations

Spectrophotometer

Procedure:

Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing the assay

buffer, enzyme-coupled system, and isolated mitochondria.

Baseline Measurement: Monitor the decrease in NADH absorbance at 340 nm to establish a

baseline rate of ATP hydrolysis (reverse reaction of ATP synthase).

Inhibitor Addition: Add different concentrations of citreoviridin to the reaction mixture.

Activity Measurement: Continuously monitor the change in absorbance at 340 nm. The rate

of NADH oxidation is proportional to the rate of ATP hydrolysis.

Data Analysis: Calculate the percentage of inhibition for each citreoviridin concentration

relative to the uninhibited control. Determine the IC50 value by plotting the percentage of

inhibition against the logarithm of the inhibitor concentration.

Conclusion
Citreoviridin poses a significant health risk due to its potent neurotoxic effects, which are

primarily mediated by the inhibition of mitochondrial ATP synthase. This guide has provided a

comprehensive overview of the molecular mechanisms underlying citreoviridin's neurotoxicity,

supported by quantitative data and detailed experimental protocols. The disruption of cellular

energy homeostasis triggers a cascade of detrimental events, including oxidative stress and
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apoptosis, ultimately leading to neuronal cell death. A thorough understanding of these

pathways is crucial for developing effective strategies to mitigate the risks associated with

citreoviridin exposure and for exploring potential therapeutic interventions for related

neurodegenerative conditions. The provided diagrams and protocols serve as valuable

resources for researchers and professionals in the fields of toxicology, neuroscience, and drug

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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